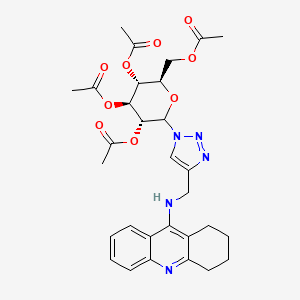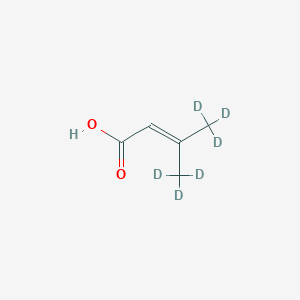![molecular formula C20H15FN2O5 B12410243 N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzoyl group, an amino group, and a trihydroxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amination Reaction: The 4-fluorobenzoyl chloride is then reacted with 4-aminophenol to form 4-[(4-fluorobenzoyl)amino]phenol.
Coupling Reaction: The final step involves coupling 4-[(4-fluorobenzoyl)amino]phenol with 3,4,5-trihydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins, particularly in the context of disease research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl and trihydroxybenzamide moieties play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Comparison: N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is unique due to the presence of three hydroxyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may have different substitution patterns or functional groups, leading to variations in their properties and applications.
Eigenschaften
Molekularformel |
C20H15FN2O5 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C20H15FN2O5/c21-13-3-1-11(2-4-13)19(27)22-14-5-7-15(8-6-14)23-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,24-26H,(H,22,27)(H,23,28) |
InChI-Schlüssel |
DUMKXWGHZGUHPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


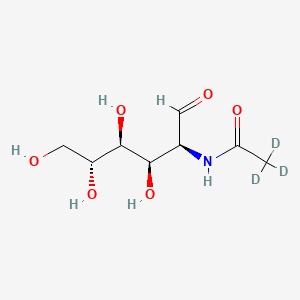
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
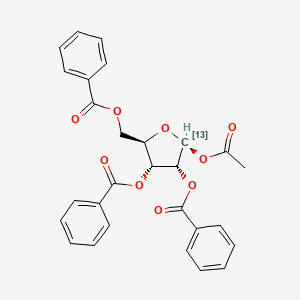
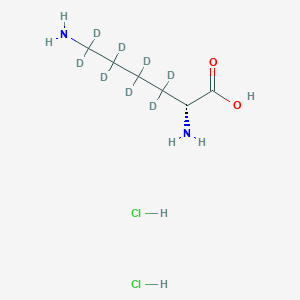
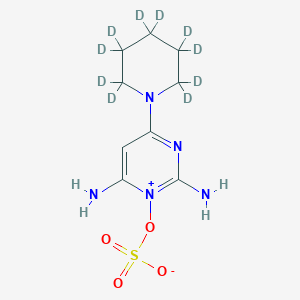
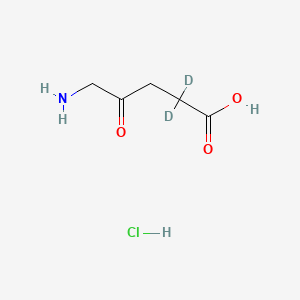
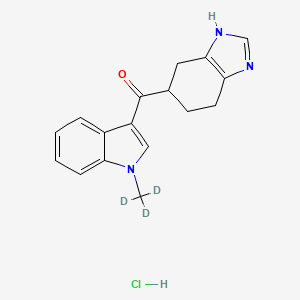
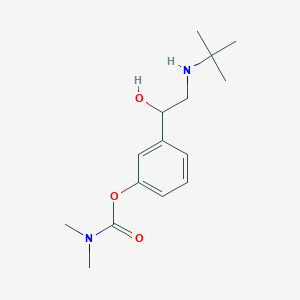

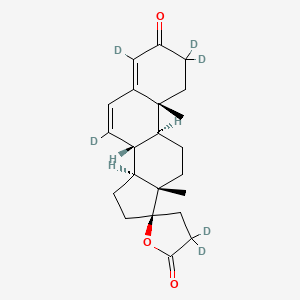
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
